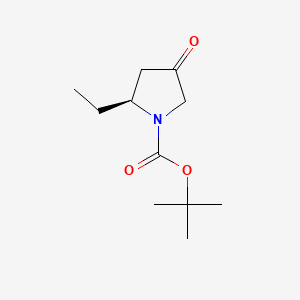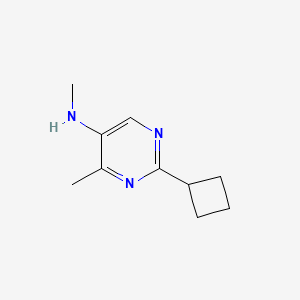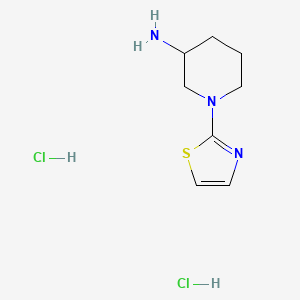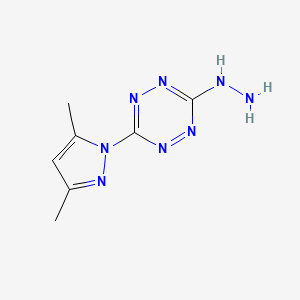
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and pyrazolyl groups in its structure makes it a versatile molecule for further functionalization and derivatization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, yielding 3,5-dimethyl-1H-pyrazole.
Formation of the tetrazine ring: The tetrazine ring can be synthesized by the reaction of hydrazine with cyanogen azide or other suitable precursors.
Coupling of the pyrazole and tetrazine rings: The final step involves the coupling of the 3,5-dimethyl-1H-pyrazole with the tetrazine derivative under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotetrazine or hydrazine derivatives.
Substitution: Various substituted hydrazinyl derivatives.
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of agrochemicals, such as herbicides or insecticides.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as conductivity or fluorescence.
類似化合物との比較
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the tetrazine ring.
6-hydrazinyl-1,2,4,5-tetrazine: A tetrazine derivative with similar reactivity but lacking the pyrazole ring.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is unique due to the combination of both pyrazole and tetrazine rings in its structure. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
特性
分子式 |
C7H10N8 |
|---|---|
分子量 |
206.21 g/mol |
IUPAC名 |
[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazine |
InChI |
InChI=1S/C7H10N8/c1-4-3-5(2)15(14-4)7-12-10-6(9-8)11-13-7/h3H,8H2,1-2H3,(H,9,10,11) |
InChIキー |
DDTPYPYMLCFVJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)

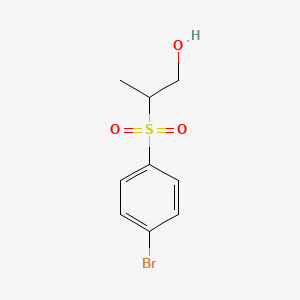
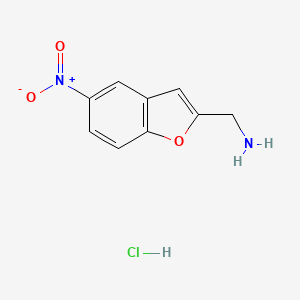
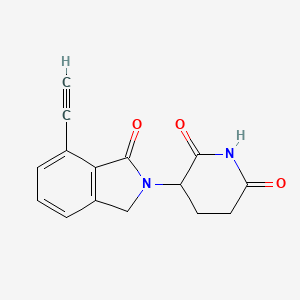
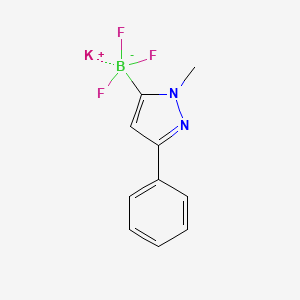
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
amine hydrochloride](/img/structure/B15297156.png)
